4-Chloro-5-methoxybenzene-1,2-diamine
Overview
Description
4-Chloro-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of benzene, featuring a chloro group at the fourth position, a methoxy group at the fifth position, and two amino groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxybenzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-5-methoxyaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating amino groups, the compound can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
4-Chloro-5-methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-o-phenylenediamine: Lacks the methoxy group, leading to different reactivity and applications.
4-Nitro-o-phenylenediamine: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
4-Chloro-5-methoxybenzene-1,2-diamine is unique due to the presence of both chloro and methoxy groups, which influence its reactivity and potential applications. The methoxy group increases electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs.
Properties
IUPAC Name |
4-chloro-5-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSGFOMPNKBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625975 | |
Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-06-9 | |
Record name | 4-Chloro-5-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.